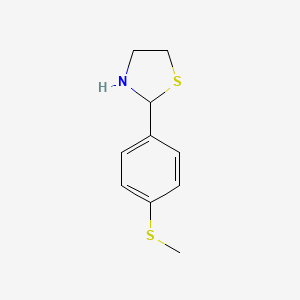

2-(4-(Methylthio)phenyl)thiazolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(Methylthio)phenyl)thiazolidine is a thiazolidine derivative known for its unique chemical structure and biological activity. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Methylthio)phenyl)thiazolidine typically involves the reaction of 4-(methylthio)benzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through a cyclization process, forming the thiazolidine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and reaction time to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-(Methylthio)phenyl)thiazolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Various reduced thiazolidine derivatives.

Substitution: Substituted thiazolidine compounds.

Aplicaciones Científicas De Investigación

Material Science

Polymer Chemistry : The incorporation of thiazolidine derivatives into polymer matrices has been explored for enhancing the properties of materials. These compounds can act as cross-linking agents or modifiers, potentially improving thermal stability and mechanical strength.

Enzyme Inhibition Studies

Thiazolidines are being investigated for their ability to inhibit specific enzymes relevant to various metabolic pathways. For example, some studies focus on their role as inhibitors of enzymes involved in carbohydrate metabolism, which could have implications for diabetes treatment.

Case Study 1: Antimicrobial Testing

A study evaluated various thiazolidine derivatives for their antibacterial activity against multiple bacterial strains. While specific results for 2-(4-(Methylthio)phenyl)thiazolidine were not detailed, the research highlighted structure-activity relationships that inform future investigations into this compound's potential efficacy.

Case Study 2: Therapeutic Potential

Research into the therapeutic applications of thiazolidines suggests promise in treating bacterial infections and inflammatory diseases. The unique structural features of this compound may enhance its therapeutic profile compared to simpler thiazolidines.

Mecanismo De Acción

The mechanism of action of 2-(4-(Methylthio)phenyl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring and methylthio group are crucial for its biological activity. It is believed to inhibit the growth of certain microorganisms by interfering with their metabolic processes .

Comparación Con Compuestos Similares

Thiazolidine-2,4-dione: Known for its antidiabetic properties.

Thiazolidine-4-carboxylic acid: Studied for its potential therapeutic effects.

4-Methylthio-2-phenylthiazole: Investigated for its biological activities.

Uniqueness: 2-(4-(Methylthio)phenyl)thiazolidine stands out due to its unique combination of a thiazolidine ring and a methylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Actividad Biológica

2-(4-(Methylthio)phenyl)thiazolidine is a compound that belongs to the thiazolidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a thiazolidine ring substituted with a methylthio group on the phenyl ring. This structural configuration is significant as it influences the compound's interactions with biological targets.

Antidiabetic Activity

Research indicates that thiazolidines, including this compound, exhibit antidiabetic properties . Thiazolidinediones (TZDs), a class of drugs that includes compounds similar to thiazolidine, are known to enhance insulin sensitivity. A study demonstrated that derivatives of thiazolidinediones could activate peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to improved glucose metabolism and reduced insulin resistance .

Anti-inflammatory Effects

Thiazolidines have also shown anti-inflammatory activity . In vitro studies have demonstrated that certain thiazolidine derivatives can stabilize human red blood cell membranes and inhibit protein denaturation, suggesting potential applications in treating inflammatory conditions . The anti-inflammatory mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, as seen in related compounds .

Antimicrobial Properties

The antimicrobial activity of thiazolidines has been explored in various studies. Compounds with similar structures have been reported to inhibit biofilm formation and exhibit antibacterial effects against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, a recent study showed that certain thiazolidinones reduced biofilm formation significantly at sub-MIC concentrations .

The mechanisms through which this compound exerts its biological effects are primarily linked to its ability to interact with specific receptors and enzymes:

- PPAR-γ Activation : The compound may activate PPAR-γ, leading to enhanced glucose uptake and lipid metabolism.

- Enzyme Inhibition : It can inhibit COX enzymes, which play a crucial role in the inflammatory response.

- Biofilm Disruption : The structural features allow it to interfere with microbial adhesion and biofilm formation.

Case Studies and Research Findings

- Hypoglycemic Activity : A study involving thiazolidine derivatives showed significant hypoglycemic effects in an alloxan-induced diabetic rat model. Compounds were administered at varying doses, revealing dose-dependent efficacy .

- Inflammation Model : In vitro assays demonstrated that certain thiazolidine derivatives exhibited high inhibition rates in HRBC membrane stabilization tests, indicating their potential as anti-inflammatory agents .

- Antimicrobial Testing : A series of thiazolidinone derivatives were tested for their antibacterial properties against E. coli and S. aureus, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-(4-methylsulfanylphenyl)-1,3-thiazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS2/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-5,10-11H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGXOHKYNWJQRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2NCCS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.